molecular formula C18H34CaN2O11 B1584808 Calcium Pantothenate, Racemic CAS No. 63409-48-3

Calcium Pantothenate, Racemic

Cat. No.: B1584808
CAS No.: 63409-48-3
M. Wt: 494.5 g/mol
InChI Key: KUKRZUPDYACRAM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Calcium Pantothenate, Racemic is a mixture of the calcium salts of the dextrorotatory and levorotatory isomers of pantothenic acid . The primary target of this compound is the synthesis of coenzyme-A (CoA), a universal and essential cofactor involved in a myriad of metabolic reactions .

Mode of Action

This compound interacts with its targets by providing the necessary pantothenic acid for the synthesis of CoA . CoA is required to synthesize and metabolize proteins, carbohydrates, and fats . Only the dextrorotatory (D) isomer of pantothenic acid possesses biological activity, while the levorotatory (L) form may antagonize the effects of the dextrorotatory isomer .

Biochemical Pathways

This compound affects several biochemical pathways. As a precursor for the biosynthesis of CoA, it plays a crucial role in the synthesis of phospholipids, the synthesis and degradation of fatty acids, and the operation of the tricarboxylic acid cycle .

Pharmacokinetics

The pharmacokinetics of orally administered this compound have been studied. Absorption is rapid with peak concentrations reached approximately 1-hour post-dose under fasted conditions . Exposure (AUC) increases with dose from 500 to 2000 mg with no further increase between 2000 and 5000 mg . Food delays absorption by 2 hours and increases AUC by 55% . Steady state is achieved by Day 14 with a 3.1-fold accumulation for AUC0-24 .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in the synthesis of CoA. CoA is involved in over 70 enzymatic pathways and is estimated to be involved in 4% of all biochemical reactions . This includes the synthesis and degradation of fatty acids and the operation of the tricarboxylic acid cycle .

Action Environment

This compound is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . Pantothenic Acid has been reported to be stable to heat in neutral or slightly acidic environments, but less stable under alkaline conditions .

Biochemical Analysis

Cellular Effects

Calcium Pantothenate, Racemic has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it is associated with several biological functions, and its deficiency causes metabolic and energetic disorders in humans .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It serves as a structural component of coenzyme A (CoA) and acyl carrier protein .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It is more chemically stable than free Pantothenic Acid and Sodium Pantothenate, which are chemically unstable . It is stable to light and oxygen but is unstable to both acid and alkali .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . It is safe for all animal species and categories .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It shows a characteristic preference for interacting with Ca (II) ions, which are abundant in the extracellular media and act as secondary mediators in the activation of numerous biological functions .

Scientific Research Applications

Calcium Pantothenate, Racemic is a calcium salt form of pantothenic acid, also known as vitamin B5, and is essential for various metabolic processes in the body. It is a racemic mixture, containing both dextrorotatory and levorotatory forms of pantothenic acid. As a precursor to Coenzyme A (CoA), it is crucial in metabolic pathways, including fatty acid, carbohydrate, and amino acid metabolism. However, it's important to note that Racemic Calcium Pantothenate has roughly half the physiological activity of regular Calcium Pantothenate.

Scientific Research Applications

Racemic Calcium Pantothenate (RC Pantothenate) is used in various scientific research applications. Researchers utilize RC Pantothenate to study CoA-dependent pathways, including fatty acid metabolism, carbohydrate metabolism, and amino acid metabolism. By altering pantothenic acid levels, scientists can investigate the impact on these pathways and gain insights into cellular function.

Role in Metabolic Processes

This compound plays a vital role in various cellular processes as a precursor to CoA. CoA acts as an "acyl carrier," transferring acyl groups (derived from fatty acids, carbohydrates, etc.) in numerous metabolic pathways. For example, CoA is essential for fatty acid synthesis and oxidation, the citric acid cycle, and the synthesis of cholesterol and steroid hormones.

Influence on Biochemical Pathways

This compound plays a significant role in biochemical pathways. As a precursor to CoA, it influences metabolic pathways by modulating enzyme activities related to CoA synthesis. Studies have explored its role in inducing pantothenic acid deficiency in animal models, allowing researchers to observe physiological impacts such as fatigue and immune response alterations.

Pharmacokinetics

The pharmacokinetics of this compound indicate rapid absorption when administered orally, with peak concentrations reached approximately one hour post-dose under fasting conditions. The compound also affects cellular processes such as signaling pathways and gene expression through its interaction with biomolecules.

Nutritional Supplement

Calcium Pantothenate is used as a dietary supplement to prevent or treat pantothenic acid deficiency.

Pharmaceuticals

It is employed in pharmaceutical formulations.

Cosmetics

Cosmetics composed of synthetic and/or semi-synthetic polymers, associated or not with natural polymers, exhibit a dashing design, with thermal and chemo-sensitive properties . Cosmetic polymers are also used for the preparation of nanoparticles for the delivery of, e.g., fragrances, with the purpose to modify their release profile and also reducing the risk of evaporation .

Wound Healing

In wound-healing studies, Calcium Pantothenate (20 μg/mL) was shown to accelerate wound healing in human dermal fibroblast monolayers in vitro .

Comparative Compounds

Compound NameDescriptionUnique Features
Pantothenic AcidThe active form of Vitamin B5 essential for CoA synthesis.Directly involved in metabolic processes.
Sodium PantothenateSodium salt form of pantothenic acid; used similarly as a supplement.More soluble than calcium salt but has similar activity.
D-Pantothenic AcidThe biologically active stereoisomer; significantly more effective than the racemic form.Higher physiological activity compared to the racemic form.
L-Pantothenic AcidThe levorotatory form; considered biologically inactive.Lacks the metabolic activity of D-Pantothenic Acid.

Biological Activity

Calcium Pantothenate, Racemic (RC Pantothenate) is a calcium salt of pantothenic acid (Vitamin B5), which plays a crucial role in various biological processes. This compound exists as a racemic mixture of the two optical isomers of pantothenic acid—D-pantothenic acid and L-pantothenic acid. While it has approximately half the physiological activity compared to the D-isomer, its significance in metabolic pathways and clinical applications warrants a detailed exploration of its biological activity.

1. Metabolic Role and Mechanisms

Calcium Pantothenate is primarily known for its role as a precursor to coenzyme A (CoA), an essential coenzyme involved in numerous metabolic pathways:

  • Fatty Acid Metabolism : CoA is vital for the synthesis and oxidation of fatty acids, facilitating energy production from lipids.
  • Carbohydrate Metabolism : It assists in the metabolism of carbohydrates through the citric acid cycle, enhancing energy yield.
  • Amino Acid Metabolism : CoA plays a role in amino acid metabolism, impacting protein synthesis and degradation.

The pharmacokinetics of Calcium Pantothenate indicate rapid absorption when administered orally, with peak plasma concentrations reached approximately one hour post-dose under fasting conditions .

2.1 Effects on Deficiency States

Research has demonstrated that RC Pantothenate can induce pantothenic acid deficiency in animal models, allowing for the study of physiological impacts such as:

  • Fatigue : Animals exhibiting deficiency show increased fatigue levels.
  • Burning Feet Syndrome : A common symptom associated with pantothenic acid deficiency.
  • Immune Response Alterations : Changes in immune function have been observed in deficient states .

A notable study involved feeding rats varying doses of Calcium Pantothenate over 28 days, revealing significant increases in liver pantothenic acid levels and alterations in urinary excretion patterns related to vitamin B metabolism .

2.2 Clinical Applications

Calcium Pantothenate has been explored for its therapeutic potential in various conditions:

  • Lupus Erythematosus : A study investigated the combined use of pantothenic acid with vitamin E for treating lupus erythematosus, reporting positive outcomes in managing symptoms associated with this autoimmune disease .
  • Dermatological Conditions : The compound has been utilized in formulations aimed at improving skin health due to its role in cellular metabolism and repair mechanisms.

3. Comparative Analysis with Other Compounds

The following table summarizes the biological activity and characteristics of Calcium Pantothenate compared to related compounds:

Compound NameDescriptionUnique Features
Pantothenic AcidActive form of Vitamin B5 essential for CoA synthesisDirectly involved in metabolic processes
Sodium PantothenateSodium salt form; used similarly as a supplementMore soluble than calcium salt
D-Pantothenic AcidBiologically active stereoisomer; more effectiveHigher physiological activity compared to racemic
L-Pantothenic AcidLevorotatory form; considered biologically inactiveLacks metabolic activity

4. Safety and Toxicity Studies

Safety assessments indicate that high doses of Calcium Pantothenate can lead to adverse effects. In one study, rats receiving a 5% dietary concentration experienced severe gastrointestinal distress, leading to high mortality rates . Conversely, lower doses demonstrated beneficial effects on vitamin B metabolism without significant toxicity.

5. Conclusion

This compound serves as a critical component in various metabolic pathways due to its role as a precursor to coenzyme A. While it exhibits reduced physiological activity compared to its D-isomer counterpart, its applications in research and clinical settings highlight its importance. Ongoing studies are necessary to further elucidate its mechanisms of action and potential therapeutic benefits across different health conditions.

Properties

CAS No.

63409-48-3

Molecular Formula

C18H34CaN2O11

Molecular Weight

494.5 g/mol

IUPAC Name

calcium;3-[(2,4-dihydroxy-3,3-dimethylbutanoyl)amino]propanoate;hydrate

InChI

InChI=1S/2C9H17NO5.Ca.H2O/c2*1-9(2,5-11)7(14)8(15)10-4-3-6(12)13;;/h2*7,11,14H,3-5H2,1-2H3,(H,10,15)(H,12,13);;1H2/q;;+2;/p-2

InChI Key

KUKRZUPDYACRAM-UHFFFAOYSA-L

SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.[Ca+2]

Canonical SMILES

CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.CC(C)(CO)C(C(=O)NCCC(=O)[O-])O.O.[Ca+2]

Key on ui other cas no.

6381-63-1
63409-48-3

Origin of Product

United States

Synthesis routes and methods I

Procedure details

reacting the anhydrous calcium beta-alaninate with dl-pantolactone in methanol at a temperature of from about 55° to about 65° C. for from about 6 to about 9 hours and therafter cooling and filtering the reaction product and removing methanol to obtain dl-calcium pantothenate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

reacting the anhydrous calcium salt of beta-alanine with dl-pantolactone to form dl-calcium pantothenate.
Name
calcium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Calcium Pantothenate, Racemic
Reactant of Route 2
Reactant of Route 2
Calcium Pantothenate, Racemic
Reactant of Route 3
Reactant of Route 3
Calcium Pantothenate, Racemic
Reactant of Route 4
Reactant of Route 4
Calcium Pantothenate, Racemic
Reactant of Route 5
Calcium Pantothenate, Racemic
Reactant of Route 6
Reactant of Route 6
Calcium Pantothenate, Racemic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.